![molecular formula C16H12N2O3 B100170 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 16015-49-9](/img/structure/B100170.png)
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Overview
Description
The compound 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a derivative of phthalazine, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. This particular derivative features a carboxylic acid functional group, which is a common moiety in bioactive molecules, contributing to their reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of chlorophthalazines, which are closely related to the compound , can be achieved through a three-step process involving the selective monoaddition of organometallic reagents to N,N-dimethylaminophthalimide, followed by reaction with hydrazine and chlorination . Although the specific synthesis of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating a benzyl group at the appropriate step.
Molecular Structure Analysis
While the exact molecular structure of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not provided, related compounds such as 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid have been studied using NMR spectroscopy and X-ray diffraction analysis . These techniques could be employed to elucidate the structure of the compound , providing insights into its spatial configuration and potential reactivity.
Chemical Reactions Analysis
The reactivity of phthalazine derivatives can be quite diverse. For instance, 3-alkynyl-3-hydroxyisoindolinones, which share a similar core structure, react with hydrazine to afford pyrazolyl benzoic acids and benzohydrazides . This suggests that the benzylated phthalazine derivative could also undergo reactions with hydrazine or other nucleophiles to form a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can be inferred from related compounds. For example, the derivatographic study of the thermal stability of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid monohydrate provides insights into the optimal conditions for obtaining anhydrous forms without unwanted decomposition . Such studies are essential for understanding the stability and handling requirements of the compound.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For example, Fitton and Ward (1971) described the synthesis of several 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, which resulted from hydrogen carbonate hydrolysis of their corresponding esters, prepared by condensation of salicylamide with various aldehydes and ketones (Fitton & Ward, 1971).
Anti-HIV Integrase Activity
Compounds related to 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid have been synthesized for potential anti-HIV applications. Xu et al. (2009) designed and synthesized 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives, screening them for HIV integrase inhibitory activity (Xu et al., 2009).
Peptidomimetic Derivatives
Another application is in the creation of peptidomimetic derivatives. Gloanec et al. (2002) described the synthesis of a new conformationally constrained peptidomimetic derivative, illustrating the compound's potential in mimicking peptide structures (Gloanec et al., 2002).
Antibacterial Activities
Derivatives of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid have shown potential in antibacterial applications. Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against various bacteria (Bildirici et al., 2007).
Biotechnological Applications
The biotechnological preparation of related oxo- and hydroxycarboxylic acids is used as new building blocks in organic synthesis. Aurich et al. (2012) discussed the biotechnological production of these acids and their application in synthesizing hydrophilic triazines and spiro-connected heterocycles (Aurich et al., 2012).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-benzyl-4-oxophthalazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-9-5-4-8-12(13)14(16(20)21)17-18(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWKUKKFDVBJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368386 | |
Record name | 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
CAS RN |
16015-49-9 | |
Record name | 3,4-Dihydro-4-oxo-3-(phenylmethyl)-1-phthalazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16015-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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